2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a chloro and nitro group attached to a benzyl ring, and an isoindole-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the nitration of o-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid . This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to form the final product. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, followed by alkali dissolution and acid precipitation .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution reagents: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzyl alcohol: Shares the chloro and nitro groups but lacks the isoindole-dione moiety.
2-chloro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the isoindole-dione moiety.
Uniqueness
2-(2-chloro-5-nitrobenzyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H9ClN2O4 |
---|---|
Molecular Weight |
316.69 g/mol |
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9ClN2O4/c16-13-6-5-10(18(21)22)7-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2 |
InChI Key |
WAMRZMCVPPEDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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